P-Substituent Steric Bulk: Isopropyl vs. Methyl – Molecular Weight and Predicted Physicochemical Shift
The isopropyl substituent at phosphorus increases the molecular weight by 28.05 Da (21.1%) relative to the 4-methyl analog and introduces a branched steric profile that cannot be achieved with linear or smaller P-substituents . This structural difference is expected to reduce aqueous solubility and increase LogP, consistent with the general trend that each additional methylene unit in a homologous series raises LogP by approximately 0.5 log units [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 161.18 Da; LogP not experimentally determined (predicted shift: approx. +0.5 log units vs. methyl analog) |
| Comparator Or Baseline | 4-Methyl-1,4-azaphosphinane 4-oxide (CAS 945460-43-5): MW = 133.13 Da; density 1.1±0.1 g/cm³; BP 314.5±31.0 °C (ACD/Labs predicted) |
| Quantified Difference | ΔMW = +28.05 Da (+21.1%); estimated ΔLogP ≈ +0.5 (class-level inference) |
| Conditions | MW from CAS registry entries; LogP shift inferred from homologous series trends in computational property prediction |
Why This Matters
A 21% increase in molecular weight and the associated lipophilicity shift can alter membrane permeability, protein binding, and pharmacokinetic profiles, making the isopropyl analog a distinct chemical probe when evaluating structure–activity relationships in medicinal chemistry campaigns.
- [1] Class-level inference: each additional methylene unit in a homologous series typically increases LogP by approximately 0.5 log units (Leo-Hansch fragment constant for -CH₂- = 0.5). View Source
